![molecular formula C16H18FN3O2S B5706197 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B5706197.png)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds within the thiadiazole family often involves condensation reactions, with specific methods depending on the desired substituents. For instance, novel derivatives have been prepared using carbodiimide condensation catalysis, demonstrating a convenient and fast method for synthesizing N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives (Yu et al., 2014). Such synthetic approaches provide a versatile pathway for generating various acetamide derivatives with potential bioactivity.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been extensively studied through various spectroscopic methods. Single-crystal X-ray diffraction has confirmed intermediate compounds, revealing detailed insights into the molecular geometry and structural arrangement (Yu et al., 2014). This structural information is crucial for understanding the compound's interactions and reactivity.
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, forming bonds and interactions that are significant for their chemical behavior. The reactivity of these compounds, including their ability to engage in condensation reactions, is a key area of study. Such chemical properties influence their potential applications in materials science, pharmacology, and other fields.
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as melting points, solubility, and crystalline structure, are determined through experimental studies. These properties are influenced by the compound's molecular structure and play a crucial role in its application and handling.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various reagents, are essential for the application of thiadiazole derivatives. Studies on compounds like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives provide insights into their potential as anticancer agents, highlighting the diverse chemical properties of thiadiazole compounds (Mohammadi-Farani et al., 2014).
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-20-19-15(23-16)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLCZQJGUKVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49815950 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenoxy)acetamide |
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